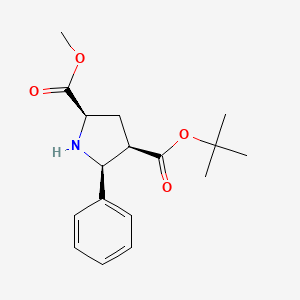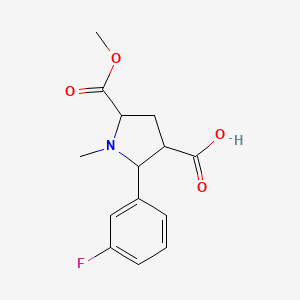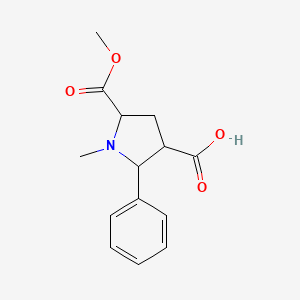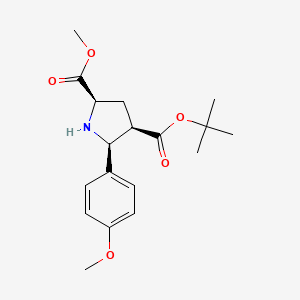
4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate
Vue d'ensemble
Description
4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a pyrrolidine ring substituted with tert-butyl, methyl, and phenyl groups, as well as two carboxylate groups. Its stereochemistry is defined by the (2R,4R,5S) configuration, which plays a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of a substituted pyrrolidine-2,4-dicarboxylic acid with tert-butyl and methyl groups under anhydrous conditions. The reaction is often carried out in the presence of a suitable solvent, such as chloroform, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent control of reaction conditions ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Mécanisme D'action
The mechanism of action of 4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and lead to various effects, depending on the specific context. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Tert-butyl 2-methyl (2R,4R,5S)-5-(4-methoxy-phenyl)pyrrolidine-2,4-dicarboxylate: This compound has a similar structure but with a methoxy group instead of a phenyl group.
1-[2-(4-chlorophenylthio)acetyl]-5-(methoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid: Another related compound with different substituents and functional groups.
Uniqueness
4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate stands out due to its specific combination of substituents and stereochemistry, which confer unique chemical and biological properties
Propriétés
IUPAC Name |
4-O-tert-butyl 2-O-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-15(19)12-10-13(16(20)21-4)18-14(12)11-8-6-5-7-9-11/h5-9,12-14,18H,10H2,1-4H3/t12-,13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMESCXZYKUQWTJ-MGPQQGTHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(NC1C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](N[C@@H]1C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















